Research suggests that PAA may be effective against various viruses, including:
Beyond its potential antiviral properties, phosphonoacetic acid is being explored in other scientific research areas:
Phosphonoacetic acid is an organophosphorus compound characterized by its molecular formula . It is classified as a monocarboxylic acid and a member of the phosphonic acids family. This compound features a phosphonic acid group attached to an acetic acid moiety, making it notable for its role in various biochemical processes. Phosphonoacetic acid is primarily recognized for its antiviral properties, particularly as an inhibitor of viral DNA polymerases, which are crucial for viral replication .
Additionally, at low pH, reactions can yield products such as methylphosphorocyanidate and methyl phosphate .
Phosphonoacetic acid exhibits significant biological activity as an antiviral agent. Its primary mechanism involves the inhibition of DNA polymerases, particularly those from herpesviruses. By interfering with the replication process of viral DNA, it effectively limits viral proliferation. This compound has been studied for its potential therapeutic applications against various viral infections, including herpes simplex virus and cytomegalovirus .
Moreover, it has been shown to inhibit other enzymes like alanine racemase and glutamine synthase, which are essential for bacterial cell wall synthesis and nitrogen metabolism, respectively .
Phosphonoacetic acid can be synthesized through several methods:
Phosphonoacetic acid is primarily used in:
Studies have demonstrated that phosphonoacetic acid interacts with various biological targets:
Several compounds share structural or functional similarities with phosphonoacetic acid. Here are some notable examples:
Compound Name | Structure Type | Unique Features |
---|---|---|
Aminomethylphosphonic Acid | Amino-substituted phosphonic | Inhibits specific enzymes involved in amino acid metabolism. |
Phosphinothricin | Phosphonic Acid | Acts as a herbicide by inhibiting glutamine synthase. |
2-Aminoethylphosphonic Acid | Amino-substituted phosphonic | Functions as a neurotransmitter precursor. |
Methylphosphonic Acid | Methylated phosphonic | Used in chemical warfare agent degradation studies. |
Phosphonoacetic acid is unique due to its specific antiviral activity and its role in inhibiting viral DNA replication mechanisms, distinguishing it from other similar compounds that may target different biological pathways or serve alternative functions .
Phosphonoacetic acid, with the molecular formula C₂H₅O₅P and Chemical Abstracts Service number 4408-78-0, represents a simple organophosphorus compound characterized by the presence of both carboxyl and phosphonic acid functional groups [1] [2]. The compound exhibits a molecular weight of 140.0319 daltons, with a monoisotopic mass of 139.987459782 daltons [2] [3]. The International Union of Pure and Applied Chemistry systematic name for this compound is 2-phosphonoacetic acid [3].
The crystallographic structure of phosphonoacetic acid has been extensively characterized through X-ray diffraction studies [5] [6]. The compound crystallizes in the orthorhombic crystal system, specifically in the space group P 21 21 21 (space group number 19) [6]. The unit cell parameters have been precisely determined, with lattice constants of a = 6.09 ± 0.004 Å, b = 7.66 ± 0.004 Å, and c = 10.356 ± 0.007 Å [6]. All unit cell angles (α, β, γ) measure 90°, consistent with the orthorhombic symmetry [6]. The unit cell volume is calculated to be 483.1 ± 0.5 ų [6].
The crystal structure determination was performed at 298 ± 1 K using molybdenum Kα radiation (wavelength 0.71073 Å) [6]. The refinement quality is indicated by crystallographic R-factors, with R = 0.0252 for significantly intense reflections and weighted R-factor = 0.068 [6]. The goodness-of-fit parameter for all reflections is 1.127 [6].
Crystallographic Parameter | Value |
---|---|
Crystal System | Orthorhombic |
Space Group | P 21 21 21 |
Unit Cell a | 6.09 ± 0.004 Å |
Unit Cell b | 7.66 ± 0.004 Å |
Unit Cell c | 10.356 ± 0.007 Å |
Unit Cell Volume | 483.1 ± 0.5 ų |
Temperature | 298 ± 1 K |
R-factor | 0.0252 |
Structural analysis reveals important conformational characteristics of the phosphonoacetic acid molecule [5]. One of the phosphonate oxygen atoms is positioned nearly antiperiplanar to the carboxylic carbon atom [5]. Additionally, there exists a pronounced tendency for the plane containing the carboxyl group to orient almost perpendicularly to the plane defined by the methylene carbon atom, phosphorus, and the specific phosphonate oxygen atom [5]. In the free acid form, the dihedral angle between these planes measures 50.6° [5].
The thermal behavior of phosphonoacetic acid has been characterized through differential scanning calorimetry and thermogravimetric analysis [9] [10] [11]. The melting point of phosphonoacetic acid falls within the range of 142-146°C, with most reliable sources reporting values between 143-146°C [9] [11] [14]. This relatively high melting point reflects the strong intermolecular hydrogen bonding network formed by the dual acidic functionalities present in the molecule [9].
The boiling point of phosphonoacetic acid has been determined through predictive modeling to be 490.2 ± 47.0°C [9] [19]. However, experimental observations indicate that the compound undergoes thermal decomposition before reaching its theoretical boiling point [12]. This decomposition behavior is characteristic of compounds containing both carboxylic acid and phosphonic acid functional groups, which are prone to dehydration and condensation reactions at elevated temperatures [11].
The density of phosphonoacetic acid has been calculated using predictive methods to be 1.858 ± 0.06 g/cm³ [9] [19]. The refractive index is estimated at 1.5180 [9]. These physical constants are consistent with the polar nature of the molecule and its capacity for extensive hydrogen bonding [9].
Thermal Property | Value | Method |
---|---|---|
Melting Point | 142-146°C | Experimental |
Boiling Point | 490.2 ± 47.0°C | Predicted |
Decomposition | Before boiling | Experimental |
Density | 1.858 ± 0.06 g/cm³ | Predicted |
Refractive Index | 1.5180 | Estimated |
Storage conditions for phosphonoacetic acid require careful temperature control [14] [19]. The compound should be stored at temperatures between 2-8°C in sealed containers to prevent moisture absorption, as the material exhibits hygroscopic properties [9] [19]. The compound is sensitive to air and should be stored under inert gas atmosphere when possible [14].
Phosphonoacetic acid demonstrates exceptional water solubility due to its polar functional groups and ability to form hydrogen bonds with water molecules [17] [18] [19]. Quantitative solubility measurements have established multiple values depending on experimental conditions. At 0°C, the compound exhibits a solubility of 392,000 mg/L in water [3]. Under standard laboratory conditions, phosphonoacetic acid dissolves readily in water at concentrations up to 100 mg/mL, producing clear to very slightly hazy, colorless solutions [18] [19].
More concentrated solutions can be prepared, with solubility reaching 260 mg/mL (equivalent to 1856.74 mM) under optimized conditions [21]. This exceptionally high aqueous solubility is attributed to the ionizable nature of both the carboxyl and phosphonic acid groups, which readily dissociate in aqueous solution [17] [20].
The solubility characteristics are significantly influenced by solution pH [17]. Due to the presence of multiple ionizable protons, the compound exhibits different solubility profiles across the pH spectrum [17]. In acidic conditions, the non-ionized form predominates, while in neutral to basic conditions, various ionic species contribute to enhanced solubility [17].
Solvent | Solubility | Conditions |
---|---|---|
Water (0°C) | 392,000 mg/L | Low temperature |
Water (ambient) | 100 mg/mL | Standard conditions |
Water (optimized) | 260 mg/mL | Specific conditions |
Methanol | Soluble | Polar organic |
Ethanol | Soluble | Polar organic |
Regarding organic solvents, phosphonoacetic acid shows solubility in polar protic solvents such as methanol and ethanol [17] [20]. This solubility pattern is consistent with the polar nature of the molecule and its ability to participate in hydrogen bonding with these solvents [17]. The compound is also slightly soluble in dimethyl sulfoxide, as evidenced by its use in nuclear magnetic resonance spectroscopy studies [21].
The partition coefficient (log P) values have been calculated using different methodologies, yielding values of -2.6 and -1.6, indicating strong preference for the aqueous phase over lipophilic environments [3]. This hydrophilic character is consistent with the high water solubility and limited solubility in non-polar organic solvents [3].
Phosphonoacetic acid functions as a triprotic acid, possessing three ionizable hydrogen atoms corresponding to the carboxylic acid proton and two phosphonic acid protons [26] [28]. The acid dissociation behavior has been characterized through potentiometric titration and computational chemistry methods, revealing distinct pKa values for each ionization step [26] [28].
Experimental determination of the acid dissociation constants has yielded pKa values of 2.6, 5.0, and 8.2 [26]. These values reflect the different acidic strengths of the individual protons within the molecule [26]. The first dissociation (pKa₁ = 2.6) corresponds to the most acidic proton, likely associated with the carboxylic acid group [26]. The second dissociation (pKa₂ = 5.0) represents an intermediate acidity, while the third dissociation (pKa₃ = 8.2) corresponds to the least acidic proton [26].
Computational predictions using different algorithms have provided additional pKa estimates [3] [9]. Chemaxon software predicts a strongest acidic pKa of 1.64 [3], while other predictive methods suggest values of 1.74 ± 0.10 [9] [19]. These computational values generally agree with the experimental determinations, particularly for the most acidic proton [3] [9].
Dissociation Step | pKa Value | Method | Assignment |
---|---|---|---|
First | 2.6 | Experimental | Carboxylic acid |
Second | 5.0 | Experimental | Phosphonic acid |
Third | 8.2 | Experimental | Phosphonic acid |
Predicted | 1.64 | Computational | Strongest acid |
Predicted | 1.74 ± 0.10 | Computational | Primary dissociation |
The physiological charge of phosphonoacetic acid at physiological pH (approximately 7.4) is calculated to be -2, indicating that the molecule exists predominantly as a dianion under biological conditions [3]. This ionic character significantly influences the compound's biological activity and cellular uptake mechanisms [3].
Comparative analysis with related phosphonic acids reveals important structure-activity relationships [28]. The diester salt of phosphonoacetic acid exhibits a pKa of approximately 5.0, while the diester salt of phosphoric acid has a pKa of approximately 2.0 [28]. This difference of approximately 3 pKa units demonstrates the influence of the methylene bridge on the acidity of the phosphonic acid group [28].
Infrared spectroscopy provides definitive identification of phosphonoacetic acid through characteristic vibrational modes associated with its functional groups [8] [24]. The infrared spectrum has been documented in the National Institute of Standards and Technology Chemistry WebBook, with data originally collected by the Coblentz Society using a Perkin-Elmer instrument [8] [24].
The infrared spectrum was recorded using the potassium bromide pellet technique, with the sample prepared as 0.6 mg of phosphonoacetic acid dispersed in 650 mg of potassium bromide [8] [24]. This solid-state measurement technique provides optimal conditions for observing the fundamental vibrational modes of the crystalline compound [8] [24].
Key infrared absorption bands characteristic of phosphonoacetic acid include vibrations associated with the carboxylic acid C=O stretch, the phosphonic acid P=O stretch, and various P-O and C-O stretching modes [8]. The hydroxyl groups from both functional moieties contribute to broad O-H stretching absorptions in the 2500-3500 cm⁻¹ region [8]. The presence of both carboxylic and phosphonic acid functionalities creates a complex fingerprint region that serves for definitive compound identification [8].
Nuclear magnetic resonance spectroscopy has been extensively employed for structural characterization and quantitative analysis of phosphonoacetic acid [33] [34] [42]. Both ¹H and ¹³C nuclear magnetic resonance techniques provide detailed information about the molecular structure and electronic environment of individual atoms [33] [42].
¹³C nuclear magnetic resonance spectroscopy provides complementary structural information [42]. Under identical experimental conditions (100 mM in deuterium oxide, 298 K, pH 7.4), the carbon atoms exhibit chemical shifts at 42.633 ppm for the methylene carbon (C1) and 179.602 ppm for the carboxyl carbon (C2) [42]. The downfield chemical shift of the carboxyl carbon is characteristic of carbonyl carbons in carboxylic acids [42].
Nucleus | Position | Chemical Shift (ppm) | Multiplicity |
---|---|---|---|
¹H | Methylene H9 | 2.622 | Complex |
¹H | Methylene H10 | 2.664 | Complex |
¹³C | Methylene C1 | 42.633 | Singlet |
¹³C | Carboxyl C2 | 179.602 | Singlet |
³¹P nuclear magnetic resonance spectroscopy provides direct observation of the phosphorus nucleus [33] [34]. The phosphorus chemical shift varies depending on solution conditions and pH, with reported values of 15 ppm in deuterium oxide [33], 19.3 ppm under specific conditions [34], and 14.3 ppm in alternative experimental setups [34]. This variability reflects the sensitivity of phosphorus chemical shifts to ionization state and solution environment [33] [34].
Two-dimensional nuclear magnetic resonance experiments have been employed for complete structural assignment [42]. Heteronuclear single quantum coherence and heteronuclear multiple bond correlation experiments confirm the connectivity between carbon and hydrogen atoms within the molecule [42]. Total correlation spectroscopy and correlation spectroscopy experiments provide information about through-bond connectivity patterns [42].
Mass spectrometry provides molecular weight confirmation and structural information through characteristic fragmentation patterns [15] [36] [37]. The molecular ion peak appears at m/z 140.03, corresponding to the protonated molecular ion [M+H]⁺ [39]. The monoisotopic mass is precisely determined as 139.987459782 daltons [2] [4].
Gas chromatography-mass spectrometry analysis reveals distinctive fragmentation patterns [15]. Major fragment ions include m/z 251.0 (base peak, relative intensity 1), m/z 133.0 (relative intensity 0.78), m/z 341.0 (relative intensity 0.72), m/z 135.0 (relative intensity 0.55), and m/z 211.0 (relative intensity 0.55) [15]. These fragmentation patterns result from characteristic bond cleavages adjacent to the phosphorus and carbonyl centers [15].
Tandem mass spectrometry experiments provide additional structural information through collision-induced dissociation [15]. Key fragment ions in tandem mass spectrometry include m/z 78.9588 (100% relative intensity), m/z 94.99014 (80.20% relative intensity), m/z 138.97959 (16.60% relative intensity), and m/z 76.97951 (5.70% relative intensity) [15]. These fragments arise from systematic loss of functional groups and rearrangement processes characteristic of phosphonic acid compounds [15].
Ionization Method | Major Fragments (m/z) | Relative Intensity |
---|---|---|
Gas Chromatography-Mass Spectrometry | 251.0, 133.0, 341.0, 135.0, 211.0 | 1.0, 0.78, 0.72, 0.55, 0.55 |
Tandem Mass Spectrometry | 78.96, 94.99, 138.98, 76.98 | 100%, 80.2%, 16.6%, 5.7% |
Liquid Chromatography-Mass Spectrometry | 123.2, 124.1, 141.0, 104.9, 72.9 | 999, 316, 75, 17, 14 |
Liquid chromatography-mass spectrometry provides complementary fragmentation information under different ionization conditions [15]. Principal fragment ions include m/z 123.2 (relative intensity 999), m/z 124.1 (relative intensity 316), m/z 141.0 (relative intensity 75), m/z 104.9 (relative intensity 17), and m/z 72.9 (relative intensity 14) [15]. The variation in fragmentation patterns between different mass spectrometric techniques reflects the influence of ionization energy and collision conditions on molecular dissociation pathways [15].